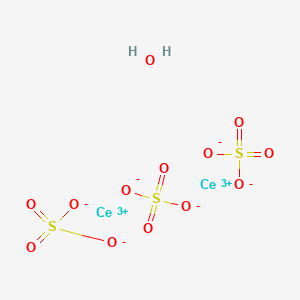

Cerium(3+);trisulfate;hydrate

Übersicht

Beschreibung

Cerium(3+);trisulfate;hydrate, also known as cerium(III) sulfate hydrate, is an inorganic compound with the chemical formula Ce2(SO4)3·xH2O. It is a yellow solid that is moderately soluble in water and acids. Cerium is a rare earth element, and its compounds are known for their unique chemical properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cerium(3+);trisulfate;hydrate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with sulfuric acid. The reaction typically involves dissolving cerium(III) oxide or cerium(III) carbonate in sulfuric acid, followed by crystallization to obtain the hydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired hydrate.

Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium(III) oxide with sulfuric acid in large reactors. The reaction mixture is then subjected to filtration and crystallization processes to obtain the pure hydrate form. The industrial production process is designed to maximize yield and purity while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Coordination and Complexation Reactions

Hydrated Ce³+ ions exhibit strong interactions with carboxylates and sulfate ligands, forming stable complexes:

Complexation with Carboxylates

-

Diglycolic acid (DGA) : Ce³+ forms anomalously stable complexes with DGA, characterized by static fluorescence quenching. The complex-formation constants (Kₐbs and Kₑm) derived from absorption/emission spectra agree closely, confirming a 1:1 stoichiometry .

-

Kₐbs = 1.2 × 10³ M⁻¹

-

Kₑm = 1.1 × 10³ M⁻¹

-

-

Other carboxylic acids : Weaker binding constants (10⁰–10² M⁻¹) are observed with monocarboxylates like acetate, highlighting DGA’s unique affinity due to its ether-oxygen donor .

Sulfate Coordination

-

Ce³+ remains uncomplexed by sulfate/bisulfate in sulfuric acid, retaining a [Ce(H₂O)₉]³+ structure .

-

In contrast, Ce⁴+ forms complexes with three bisulfate ligands (Ce–O–SO₃⁻) in sulfuric acid, as shown by EXAFS (Ce–S distance: 3.34 Å) .

Redox Reactions

The Ce³+/Ce⁴+ redox couple exhibits a two-step charge-transfer (CT) mechanism in sulfuric acid:

Mechanism

-

Ligand Exchange : Ce⁴+ bisulfate complexes undergo hydrolysis:

-

Electron Transfer : Rate-determining outer-sphere electron transfer follows Marcus theory :

Kinetic Parameters

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Standard rate constant (k⁰) | 1.43 × 10⁻⁴ cm/s | 298 K, 0.5 M H₂SO₄ | |

| Transfer coefficient (α) | 0.23 | Pt electrode | |

| Activation energy (Eₐ) | 48.3 ± 21 kJ/mol | Pt electrode |

Hydration and Structural Dynamics

Quantum mechanical simulations reveal Ce³+’s hydration structure and ligand-exchange dynamics:

Hydration Shell

Ligand Exchange

-

Water ligands exhibit rapid exchange (τ ≈ 50 ps), with angular radial distribution functions showing dynamic interconversion between 9- and 10-coordinate states .

Hydrolysis and Stability

-

Ce³+ shows negligible hydrolysis in acidic solutions (pH < 4), maintaining its hydrated structure .

-

Hydrolysis becomes significant at pH > 5, forming Ce(OH)²⁺ and Ce(OH)₂⁺ species, though sulfate ligands inhibit precipitation .

Key Structural Data

| Property | Ce³+ | Ce⁴+ | Source |

|---|---|---|---|

| Coordination number | 9 (H₂O) | 6 (3 H₂O, 3 HSO₄⁻) | |

| Ce–O bond distance | 2.52 Å | 2.30 Å (H₂O), 2.38 Å (HSO₄⁻) | |

| EXAFS-derived CN | 9.0 ± 0.5 | 6.0 ± 0.5 |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

Cerium(3+) trisulfate hydrate is a water-soluble compound that serves as a source of cerium ions. It is characterized by its ability to form complexes with various ligands, which enhances its utility in different applications.

- Molecular Weight : Approximately 586.43 g/mol

- Density : 2.89 g/mL at 25 °C

- Solubility : Soluble in water and acids, making it suitable for various chemical reactions and processes.

Metallurgy

Cerium(3+) trisulfate hydrate is utilized in metallurgy, particularly in steel manufacturing, where it acts as a deoxidizer and desulfurizer. Its ability to improve the mechanical properties of steel makes it valuable in producing high-strength alloys.

Glass and Ceramics

In the glass industry, cerium compounds are employed as polishing agents and colorants. Cerium(3+) trisulfate hydrate helps in decolorizing glass by removing iron impurities, which can impart undesirable colors to the final product. Additionally, cerium enhances the thermal stability of ceramics.

Catalysis

Cerium(3+) ions are important in catalytic processes, particularly in automotive catalysts for reducing emissions. They facilitate redox reactions that convert harmful gases into less harmful substances.

Photocatalysis

Recent studies have shown that cerium-based compounds can be used as photocatalysts in environmental applications, such as the degradation of organic pollutants under UV light exposure. The unique electronic structure of cerium enhances its photocatalytic activity.

Interaction Studies

Research has demonstrated that hydrated cerium ions exhibit strong interactions with carboxylates, which can be beneficial for understanding complex formation in biological systems and developing new materials .

Case Study: Complex Formation with Diglycolic Acid

- The study evaluated the complex formation constants of cerium(3+) with diglycolic acid (DGA) using absorption and emission spectra.

- Results indicated that DGA significantly quenches the fluorescence of cerium ions, suggesting strong binding interactions which may have implications for drug delivery systems or sensor development .

Nanoscale Applications

Cerium(3+) trisulfate hydrate can be used to produce nanoscale cerium oxide particles through precipitation methods. These nanoparticles have applications in catalysis, optics, and as additives in various materials due to their high surface area and reactivity.

Environmental Applications

Cerium(3+) trisulfate hydrate's solubility allows for its use in water treatment processes where it can help remove contaminants through precipitation reactions or adsorption mechanisms.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Metallurgy | Deoxidizer and desulfurizer | Improves mechanical properties |

| Glass Industry | Polishing agent, colorant | Removes iron impurities |

| Catalysis | Automotive catalysts | Reduces harmful emissions |

| Photocatalysis | Degradation of organic pollutants | Enhances environmental remediation |

| Nanoscale Applications | Production of cerium oxide nanoparticles | High surface area for increased reactivity |

Wirkmechanismus

The mechanism of action of cerium(3+);trisulfate;hydrate involves its ability to undergo redox reactions, switching between cerium(III) and cerium(IV) states. This redox capability allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. In catalytic applications, this compound facilitates various chemical transformations by providing active sites for reactions to occur. The molecular targets and pathways involved include interactions with reactive oxygen species and participation in electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

Cerium(IV) sulfate: A compound where cerium is in the +4 oxidation state, known for its strong oxidizing properties.

Cerium(III) nitrate: Another cerium(III) compound, commonly used in various chemical and industrial applications.

Neodymium(III) sulfate: A similar rare earth sulfate compound with distinct chemical properties.

Comparison: Cerium(3+);trisulfate;hydrate is unique due to its ability to easily switch between cerium(III) and cerium(IV) states, making it highly versatile in redox reactions. This property distinguishes it from other similar compounds, which may not exhibit the same level of redox flexibility. Additionally, its moderate solubility in water and acids makes it suitable for a wide range of applications in different fields .

Biologische Aktivität

Cerium(III) trisulfate hydrate, with the chemical formula , is a compound of cerium that has garnered interest in biological and biomedical applications due to its unique properties. This article provides an in-depth examination of its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Cerium(III) trisulfate hydrate is known for its moderate solubility in water and acids, making it suitable for various applications, including water treatment and as a precursor in synthesizing other cerium compounds. The hydrated form typically contains several water molecules, which can influence its reactivity and interactions in biological environments .

1. Antioxidant Properties

Cerium compounds, particularly cerium oxide nanoparticles (CeNPs), exhibit significant antioxidant activity. Research indicates that these nanoparticles can scavenge reactive oxygen species (ROS), acting as mimetics of superoxide dismutase (SOD) and catalase (CAT). The redox properties of cerium allow it to alternate between Ce(III) and Ce(IV), which is crucial for its ability to mitigate oxidative stress in cells .

2. Cytotoxicity and Biocompatibility

Studies have shown that cerium compounds can exhibit cytotoxic effects at high concentrations. However, at lower concentrations, they may promote cellular proliferation and enhance cell viability. For instance, CeNPs have been reported to improve cell adhesion and proliferation in various cell lines, suggesting potential applications in tissue engineering .

3. Antimicrobial Activity

Cerium-based compounds have demonstrated antimicrobial properties against a range of pathogens. The mechanism is thought to involve the generation of ROS upon exposure to light or specific conditions, leading to bacterial cell death. This property makes cerium compounds promising candidates for use in antibacterial coatings and medical devices .

Case Study 1: Cerium Nanoparticles in Wound Healing

A study explored the use of cerium oxide nanoparticles in wound healing applications. The results indicated that these nanoparticles accelerated the healing process by enhancing angiogenesis (formation of new blood vessels) and reducing inflammation. The study highlighted the potential for cerium-based materials in developing advanced wound dressings .

Case Study 2: Cerium Trisulfate Hydrate as a Therapeutic Agent

Another investigation focused on the therapeutic effects of cerium trisulfate hydrate in treating oxidative stress-related disorders. In vitro experiments showed that this compound could significantly reduce oxidative damage in neuronal cells, suggesting its potential use in neuroprotective therapies .

Research Findings

Eigenschaften

IUPAC Name |

cerium(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVSNHQGJGJMHA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583430 | |

| Record name | Cerium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13550-47-5 | |

| Record name | Cerium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.